Benclonidine
説明
Benclonidine is a small molecule agonist of the α2-adrenergic receptor system that has been studied extensively for its potential therapeutic applications. It is a synthetic compound derived from the alkaloid clonidine, which has been used for decades as a treatment for hypertension and other medical conditions. Benclonidine has been shown to have a wide range of biological activities, including anxiolytic, anti-inflammatory, and analgesic effects. In recent years, it has been studied for its potential use as an antidepressant and anxiolytic drug, as well as for its potential use in the treatment of chronic pain.
科学的研究の応用
Pharmacokinetics and Administration Methods
- Clonidine, known for its antihypertensive properties, has been incorporated into a transdermal delivery system to minimize side effects like dry mouth and drowsiness typically associated with oral administration. This system ensures a constant rate of drug release for up to 7 days, improving blood pressure control with reduced side effects (Lowenthal, Matzek, & Macgregor, 1988).
Use in Spasticity Management
- In a clinical trial, clonidine was used alongside baclofen to treat spasticity in patients with spinal cord injury, showing benefits in 56% of the patients. This indicates its potential as an adjunct treatment in managing spasticity (Donovan, Carter, Rossi, & Wilkerson, 1988).
Treatment of Attention-Deficit Hyperactivity Disorder (ADHD)
- Clonidine demonstrates moderate efficacy in treating symptoms of ADHD in children and adolescents, especially those with comorbid conditions like conduct disorder and tic disorders. Its effect size is moderate, indicating its potential as a second-tier treatment for ADHD (Connor, Fletcher, & Swanson, 1999).
Neonatal Narcotic Abstinence Syndrome
- Clonidine hydrochloride has been investigated as a treatment for neonatal narcotic abstinence syndrome, suggesting it may be a safe therapeutic agent for this condition. However, its relative efficacy and safety compared to other treatments still require further investigation (Hoder et al., 1984).
Alcohol Withdrawal Treatment
- Clonidine has been found to aid in the treatment of moderately severe alcohol withdrawal, especially in reducing symptoms like tremor, sweating, and elevated blood pressure. Its use resulted in quicker recovery compared to placebo, with no significant side effects observed (Björkqvist, 1975).
Improving Walking in Spinal Cord Injury
- Clonidine, a noradrenergic agonist, has been associated with improved walking abilities in subjects with incomplete spinal cord injuries, indicating its potential therapeutic application in enhancing mobility in such conditions (Norman, Pépin, & Barbeau, 1998).
Managing L-dopa-induced Dyskinesias
- In a study involving MPTP-treated monkeys, clonidine was found to reduce L-DOPA-induced dyskinetic movements, suggesting its potential utility in managing dyskinesias in Parkinson's disease patients undergoing L-DOPA therapy (Gomez-Mancilla & Béard, 1993).
Hypertension Management
- Clonidine hydrochloride has demonstrated effectiveness in the long-term treatment of hypertension. It operates through central inhibition of adrenergic vasomotor stimulation, with minimal side effects like dry mouth and constipation, which diminish over time (Hoobler & Sagastume, 1971).
Migraine Prophylaxis
- Clonidine's potential as a prophylactic treatment for migraines has been investigated, though the study faced limitations due to patient withdrawals and difficulties in maintaining treatment compliance (Boisen et al., 1978).
Pediatric Premedication
- Clonidine has been evaluated for its efficacy as a premedication in pediatric surgery, indicating that oral clonidine can be an effective premedication in children. However, more research is needed to establish its safety and optimal dosing in this setting (Mikawa et al., 1992).
特性
IUPAC Name |
[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O/c17-12-7-4-8-13(18)14(12)20-16-19-9-10-21(16)15(22)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEMKMZUJKPOCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)NC2=C(C=CC=C2Cl)Cl)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206347 | |
Record name | Benclonidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benclonidine | |
CAS RN |
57647-79-7 | |
Record name | Benclonidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057647797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benclonidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENCLONIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1999398A3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。